(Z)-flumorph
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22FNO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- |
InChI Key |
BKBSMMUEEAWFRX-JXAWBTAJSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC |
Synonyms |
flumorph |
Origin of Product |
United States |
Synthetic Methodologies, Structural Elucidation, and Analog Derivatization
Established Synthetic Pathways and Reaction Kinetics for (Z)-Flumorph
The primary and most documented industrial synthesis of flumorph (B1672888) is achieved through a Knoevenagel condensation reaction. This process typically involves the reaction of (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone (B1599740) with 1-morpholinoethanone in the presence of a base. nih.gov An optimized protocol for this synthesis specifies the use of a metal amino catalyst in anhydrous toluene.
The key steps in this synthetic pathway are as follows:
A reactor is charged with a metal amino catalyst (0.5-1.2 mol%) and anhydrous toluene.
1-Morpholinoethanone is added in stoichiometric excess (e.g., 33%) under a nitrogen atmosphere.
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone is then added while maintaining the temperature at a controlled level.
The reaction mixture is refluxed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
The final product, a mixture of (Z)- and (E)-flumorph, is typically purified by recrystallization from a solvent mixture like ethanol/water.
A study focusing on the thermal hazard and reaction kinetics of the flumorph synthesis process has provided valuable quantitative data. The research determined the reaction to be of a lower thermal hazard, with an exothermic energy of 15.44 kJ/mol and an adiabatic temperature rise of 9.1 K. researchgate.net The kinetic equation for the reaction with respect to (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone was established as:
rA = kCAα = 8.34 × 10-3CA0.57
This indicates that the reaction order for (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone is 0.57. researchgate.net
Table 1: Kinetic Parameters for the Synthesis of Flumorph
| Parameter | Value | Unit |
| Reaction Order (α) | 0.57 | - |
| Rate Constant (k) | 8.34 x 10⁻³ | (mol/L)¹⁻ᵃ·s⁻¹ |
| Exothermic Energy | 15.44 | kJ/mol |
| Adiabatic Temperature Rise | 9.1 | K |
Stereoselective Synthesis and Isomeric Interconversion Studies of (Z)- and (E)-Flumorph
Flumorph exists as two geometric isomers, (Z)-flumorph and (E)-flumorph, with the (Z)-isomer being the biologically active form. While the standard synthesis produces a mixture of these isomers, research into stereoselective synthesis aims to produce the desired (Z)-isomer preferentially. Although specific studies detailing the stereoselective synthesis of (Z)-flumorph are not extensively published in readily available literature, the field of organic chemistry has developed various methods for the stereoselective synthesis of Z-alkenes. nih.gov These methods often employ specific catalysts or reaction conditions to control the geometric outcome of the reaction. nih.govnih.govrsc.org For instance, photocatalytic E → Z isomerization has been demonstrated for related gem-bromofluoroalkenes, suggesting a potential avenue for controlling flumorph's stereochemistry. rsc.org
The interconversion between the (Z) and (E) isomers of flumorph is a known phenomenon. Studies have shown that the (Z)-isomer can convert to the (E)-isomer, particularly under the influence of UV radiation or natural sunlight. ebi.ac.ukresearchgate.net This isomerization can also be facilitated by the presence of acids or bases. epo.orggoogleapis.com This interconversion is an important consideration in the formulation and application of the compound. The process can occur both during the work-up of the synthesis and after application in the environment. epo.orggoogleapis.com The mechanism of such E-Z interconversion can involve rotation around the carbon-carbon double bond or proceed through a protonation and deprotonation sequence. researchgate.net
Synthesis and Characterization of Structurally Modified (Z)-Flumorph Analogs and Derivatives for Research
To investigate the structure-activity relationships and explore potential enhancements in biological activity, researchers have synthesized and characterized various analogs and derivatives of (Z)-flumorph. These modifications often involve altering the substituent groups on the aromatic rings or modifying the morpholine (B109124) moiety.
One area of research has focused on creating analogs where the core structure is "fixed" to maintain the active Z-configuration. For example, in a study on the related compound dimethomorph (B118703), an indole (B1671886) group was used to "fix" the cis-styrene geometry, leading to novel indole-modified cinnamamide (B152044) derivatives. nih.gov This approach could theoretically be applied to flumorph to create derivatives with a rigidified (Z)-conformation.
Another approach involves splicing the active substructures of flumorph with other chemical moieties. For instance, a series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and their fungicidal activities were compared to that of flumorph. mdpi.com Some of these new compounds exhibited excellent fungicidal activities, demonstrating that modification of the core flumorph structure can lead to compounds with improved or different biological profiles. mdpi.com The synthesis of these analogs typically follows standard organic chemistry procedures, and their characterization relies on spectroscopic methods like NMR and mass spectrometry. mdpi.com
Advanced Spectroscopic and Crystallographic Methods in Academic Structural Characterization
The definitive structural elucidation of (Z)-flumorph has been accomplished through advanced analytical techniques, primarily X-ray crystallography and various forms of spectroscopy.
Spectroscopic Methods: A combination of spectroscopic techniques is routinely employed to characterize (Z)-flumorph and its derivatives. These methods are essential for confirming the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are crucial for determining the molecular structure. nih.govresearchgate.net For (Z)-flumorph, NMR provides characteristic signals for the protons and carbons in the aromatic rings, the morpholine ring, and the alkene backbone, confirming their connectivity. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as ROESY, have been used to study the inclusion complexes of both (Z)- and (E)-flumorph with β-cyclodextrin, providing insights into their spatial arrangement and interactions. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the (Z)-flumorph molecule. nih.govresearchgate.netlehigh.edu Characteristic absorption bands would be expected for the C=O (amide), C=C (alkene), C-O-C (ether and morpholine), and C-F bonds.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of (Z)-flumorph and to study its fragmentation patterns, which further helps in structural confirmation. nih.govlehigh.edu High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. mdpi.com
Table 2: Spectroscopic Data for the Characterization of (Z)-Flumorph and its Analogs
| Technique | Information Obtained | Reference |
| 1H NMR | Proton environment and connectivity | mdpi.comnih.gov |
| 13C NMR | Carbon skeleton | mdpi.comnih.gov |
| 19F NMR | Presence and environment of fluorine atoms | nih.gov |
| 2D ROESY NMR | Spatial proximity of atoms, isomer geometry | researchgate.net |
| IR Spectroscopy | Presence of functional groups | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | nih.govlehigh.edu |
| High-Resolution MS (HRMS) | Exact mass and elemental composition | mdpi.com |
Molecular and Cellular Mechanisms of Action in Target Organisms
Investigation of Primary Molecular Targets and Binding Dynamics
Understanding the specific molecular targets and how (Z)-flumorph interacts with them is crucial for elucidating its mechanism of action. Studies have employed various biochemical and structural approaches to investigate these aspects.
Enzyme Inhibition Kinetics and Binding Affinity Studies
Enzyme inhibition kinetics and binding affinity studies are fundamental in determining the potency of an inhibitor and its interaction with a target enzyme. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters used to quantify binding affinity. biorxiv.orgarxiv.org While the precise enzyme targets for (Z)-flumorph have been investigated, some studies on related CAA fungicides like pyrimorph (B610360) have explored their interaction with enzymes like the cytochrome bc1 complex, although flumorph (B1672888) itself showed no activity against Btbc1 in one study. plos.org
Binding affinity represents the strength of the interaction between a ligand, such as (Z)-flumorph, and a protein target, quantifying the extent of protein occupancy. biorxiv.org This is a critical parameter in drug discovery and understanding inhibitor efficacy. biorxiv.orgarxiv.org
Structural Biology Approaches to Target-Ligand Interactions (e.g., Computational Modeling, X-ray Crystallography)
Structural biology techniques, including computational modeling and X-ray crystallography, play a vital role in visualizing the three-dimensional structure of target proteins and their interactions with ligands like (Z)-flumorph. jeolusa.combohrium.comnih.gov These methods can provide high-resolution insights into binding sites and the conformational changes that occur upon ligand binding. jeolusa.combohrium.com While specific detailed structural studies of (Z)-flumorph bound to its targets in oomycetes were not extensively detailed in the provided context, such approaches are standard in elucidating the molecular basis of fungicide action and informing the design of more effective compounds. jeolusa.comnih.gov Computational modeling, in particular, can predict binding poses and affinities, complementing experimental data. bohrium.com
Disruption of Essential Cellular Processes in Oomycete Pathogens
(Z)-flumorph's fungicidal effects stem from its ability to disrupt key cellular processes vital for the growth and survival of oomycetes.
Interference with F-actin Organization and Cytoskeletal Dynamics
A significant aspect of (Z)-flumorph's mechanism of action is its interference with the organization of F-actin and the dynamics of the cytoskeleton in oomycetes. ebi.ac.uknih.govplos.orgnih.govresearchgate.net Studies have shown that (Z)-flumorph treatment leads to the disruption of microfilament organization in pathogens like Phytophthora melonis. ebi.ac.ukresearchgate.net This disruption impairs polar growth, a process essential for hyphal elongation and development. ebi.ac.ukresearchgate.net Microscopic analyses of P. infestans treated with flumorph have revealed hyphal tip swellings and the accumulation of actin plaques, indicative of disrupted actin dynamics. apsnet.orgbiocrick.com Upon removal of (Z)-flumorph, normal tip growth and organized F-actin can be restored, suggesting a reversible effect on actin organization. ebi.ac.ukmedchemexpress.com While initial hypotheses suggested actin as the primary target, further studies indicated that the observed hyphal bursting might suggest interference with the cell wall instead of direct actin depolymerization, as seen with drugs like latrunculin B. apsnet.orgbiocrick.com
Modulation of Cell Wall Biosynthesis and Deposition Patterns
(Z)-flumorph also impacts cell wall biosynthesis and the polarized deposition of cell wall materials in oomycetes. ebi.ac.uknih.govplos.orgnih.govresearchgate.net Although it may not directly inhibit the synthesis of cell wall components, it significantly disturbs their polar deposition during processes like cystospore germination and hyphal growth. ebi.ac.ukresearchgate.netmedchemexpress.com This leads to abnormal cell wall formation and compromised cellular integrity, potentially contributing to hyphal bursting observed in some studies. apsnet.orgebi.ac.ukbiocrick.com The cell walls of oomycetes are primarily composed of cellulose (B213188) and β-glucans, unlike the chitin-based cell walls of true fungi, making cellulose synthesis a potential target for oomicides. apsnet.org Some research suggests that CAA fungicides, including flumorph, might interfere with cell wall synthesis, possibly by targeting cellulose synthase, similar to the proposed mechanism for mandipropamid (B155232), another CAA fungicide. apsnet.orgplos.orgcolab.ws
Effects on Hyphal Morphology and Growth Polarity
A prominent effect of (Z)-flumorph on susceptible oomycetes is the induction of significant alterations in hyphal morphology and disruption of polarized growth. Studies, notably in Phytophthora melonis, have shown that exposure to flumorph leads to characteristic changes including periodic swelling along the hyphae, often described as a "beaded" morphology, and a disruption of tip growth. nih.govresearchgate.netebi.ac.ukmedkoo.commedchemexpress.comchemsrc.com This aberrant morphology is not a result of inhibited synthesis of cell wall materials but rather a disturbance in their polar deposition during hyphal elongation and cystospore germination. nih.govresearchgate.netebi.ac.ukmedkoo.commedchemexpress.comchemsrc.comapsnet.org
The disruption of polarized cell wall deposition is closely linked to the impairment of F-actin organization within the hyphae. nih.govresearchgate.netebi.ac.ukapsnet.org F-actin plays a crucial role in maintaining cell polarity and directing the secretion of vesicles containing cell wall components to the growing tip. nih.govebi.ac.uk In the presence of (Z)-flumorph, the organized structure of F-actin is disrupted. nih.govresearchgate.netebi.ac.ukapsnet.org This disorganization leads to vesicles diffusing around nuclei in subapical regions instead of undergoing polarized secretion to the apical hyphae. nih.govebi.ac.uk Consequently, cell wall material is deposited uniformly throughout the diffusely expanded regions of the hyphae, resulting in the observed periodic swellings and thickened cell walls, in contrast to the normal polarized deposition patterns seen in untreated hyphae. nih.govresearchgate.netebi.ac.uk The disruption of F-actin organization is also accompanied by disorganization of other organelles. nih.govresearchgate.netebi.ac.uk Upon removal of flumorph, normal tip growth and organized F-actin can be observed again, suggesting that the effects on the cytoskeleton and growth polarity are reversible under certain conditions. nih.govebi.ac.ukmedkoo.commedchemexpress.comchemsrc.com
While the disruption of F-actin organization is a well-documented effect, the precise primary site of action of (Z)-flumorph in disrupting F-actin remains under investigation. nih.govebi.ac.uk Some research initially presumed flumorph targeted actin. apsnet.orgbiocrick.comresearchgate.net However, comparative studies, such as those on Phytophthora infestans, have shown that while flumorph affects hyphal morphology similarly to P. melonis, it does not necessarily cause a complete disruption of the actin cytoskeleton organization in P. infestans at concentrations that inhibit growth. researchgate.netapsnet.org This suggests potential species-specific variations in the downstream effects or primary targets.
Key observations regarding the effects on hyphal morphology and growth polarity are summarized in the table below:
| Effect Observed | Description | Associated Cellular Event(s) | Target Organism(s) Mentioned |
| Periodic hyphal swelling | Development of swollen regions along the hyphae ("beaded" morphology). nih.govresearchgate.netebi.ac.ukmedkoo.commedchemexpress.comchemsrc.com | Abnormal, diffuse deposition of cell wall materials. nih.govresearchgate.netebi.ac.uk | Phytophthora melonis, Phytophthora infestans nih.govresearchgate.netebi.ac.ukapsnet.org |
| Disruption of tip growth | Inhibition of the primary mode of hyphal elongation. nih.govresearchgate.netebi.ac.ukmedkoo.commedchemexpress.comchemsrc.com | Loss of polarized secretion of vesicles to the hyphal apex. nih.govebi.ac.uk | Phytophthora melonis, Phytophthora infestans nih.govresearchgate.netebi.ac.ukapsnet.org |
| Altered cell wall deposition | Uniform deposition of newly synthesized cell wall materials in swollen regions. nih.govresearchgate.netebi.ac.uk | Disruption of F-actin organization and vesicle trafficking. nih.govresearchgate.netebi.ac.ukapsnet.org | Phytophthora melonis nih.govresearchgate.netebi.ac.uk |
| F-actin disorganization | Impairment of the organized structure of the actin cytoskeleton. nih.govresearchgate.netebi.ac.ukapsnet.org | Linked to disrupted cell polarity and vesicle transport. nih.govebi.ac.uk | Phytophthora melonis nih.govresearchgate.netebi.ac.ukapsnet.org |
| Organelle disorganization | Disrupted arrangement of cellular organelles, e.g., nuclei associated with swellings. nih.govresearchgate.netebi.ac.uk | Consequence of cytoskeletal disruption. nih.govresearchgate.netebi.ac.uk | Phytophthora melonis nih.govresearchgate.netebi.ac.uk |
Comparative Mechanistic Studies Across Diverse Oomycete Species
(Z)-Flumorph demonstrates potent activity against a range of oomycete pathogens, including various species of Phytophthora and Pseudoperonospora. apsnet.orgapsnet.org While the general effects on hyphal morphology and growth polarity appear consistent across susceptible species, comparative mechanistic studies have revealed both similarities and potential differences in the cellular responses.
Comparative proteomic studies, such as one conducted on Phytophthora capsici, have provided insights into the complex adaptive responses of different isolates to flumorph exposure. nih.gov This study compared a parental isolate with a resistant sexual progeny and identified numerous proteins associated with the adaptive response. nih.gov The findings suggested that resistance mechanisms in P. capsici involve multiple pathways, including changes in carbohydrate utilization, energy generation, amino acid biosynthesis, and elevated levels of proteins related to stimulus response and transmembrane transport. nih.gov This highlights that while (Z)-flumorph targets fundamental processes in oomycetes, the specific cellular and molecular responses, particularly in the context of resistance development, can differ among species and even isolates.
Cross-resistance patterns also provide comparative mechanistic insights. Flumorph, a carboxylic acid amide (CAA) fungicide, has shown some cross-resistance with other CAA fungicides like dimethomorph (B118703), as well as with structurally unrelated compounds in studies on Pseudoperonospora cubensis and Phytophthora sojae. apsnet.orgapsnet.orgresearchgate.net Resistance in P. sojae has been linked to mutations in the CesA3 gene, which encodes a cellulose synthase, suggesting that interference with cell wall synthesis, a process dependent on polarized growth and cytoskeletal integrity, is a key aspect of the mechanism of action and resistance development in this species. researchgate.net
These comparative studies underscore that while the overarching effect of (Z)-flumorph involves disrupting polarized growth and cell wall deposition, the precise molecular interactions and the spectrum of cellular responses can vary across diverse oomycete species, contributing to differences in sensitivity and the potential for resistance development.
| Oomycete Species | Observed Morphological Effects | Observed Cytoskeletal Effects | Notes on Mechanism / Response |
| Phytophthora melonis | Periodic swelling ("beaded" morphology), inhibited tip growth. nih.govresearchgate.netebi.ac.ukmedkoo.commedchemexpress.comchemsrc.com | Significant disruption of F-actin organization. nih.govresearchgate.netebi.ac.ukapsnet.org | Disrupted polar deposition of cell wall materials. nih.govresearchgate.netebi.ac.ukmedkoo.commedchemexpress.comchemsrc.comapsnet.org Primary site of F-actin disruption under investigation. nih.govebi.ac.uk |
| Phytophthora infestans | Hyphal tip swellings, inhibited growth, hyphal bursting at higher concentrations. apsnet.org | Actin filaments in intact hyphae largely indistinguishable from untreated controls. apsnet.org | Suggests potential differences in primary target or downstream effects compared to P. melonis. apsnet.org |
| Phytophthora capsici | Potent activity. | Not specifically detailed in search results regarding morphology/actin. | Complex adaptive response involving multiple pathways identified through proteomic study in resistant isolates. nih.gov |
| Phytophthora sojae | Activity observed. researchgate.net | Not specifically detailed in search results regarding morphology/actin. | Resistance linked to mutations in CesA3 (cellulose synthase) gene. researchgate.net |
| Pseudoperonospora cubensis | Activity observed. apsnet.orgapsnet.org | Not specifically detailed in search results regarding morphology/actin. | Exhibits cross-resistance with other fungicides. apsnet.orgapsnet.org |
Biological Efficacy and Pathogen Host Interactions in Research Models
Antifungal Efficacy Against Key Oomycete Plant Pathogens (e.g., Phytophthora spp., Pseudoperonospora spp.)
(Z)-Flumorph has demonstrated excellent antifungal activity against various oomycete pathogens, including species of Phytophthora and Pseudoperonospora cubensis. apsnet.orggoogle.com It is particularly effective against downy mildews and potato late blight caused by Phytophthora infestans. researchgate.netgoogle.com
In Vitro and In Planta Bioassay Methodologies and Sensitivity Determinations (e.g., EC50)
In vitro sensitivity of oomycetes to flumorph (B1672888) is typically evaluated using bioassay methodologies such as mycelial growth inhibition or sporangia germination assays. nih.govresearchgate.net Dose-response curves are generated from these assays to determine the EC50 values, which represent the effective concentration required for 50% inhibition of pathogen growth or activity. nih.gov Standardized protocols for these determinations are often guided by organizations like the Fungicide Resistance Action Committee (FRAC).
Studies have investigated the baseline sensitivities of oomycete isolates to flumorph using such methods. For instance, research on Phytophthora capsici has involved testing the baseline sensitivities of numerous isolates through mycelial growth inhibition, yielding a distribution of EC50 values. plos.org
Evaluations of Protective and Curative Activity in Model Plant Systems
Flumorph, containing the active (Z) isomer, exhibits both protective and curative activity against several oomycete foliar pathogens in model plant systems. researchgate.net Protective activity refers to the fungicide's ability to prevent infection when applied before the pathogen arrives, while curative activity involves inhibiting the pathogen's development after infection has occurred but before significant symptoms appear. google.com
Evaluations in whole plant tests have shown that flumorph can provide strong protective and curative effects. researchgate.net For example, studies on cucumber plants have demonstrated the protective and curative capabilities of flumorph against downy mildew caused by Pseudoperonospora cubensis. researchgate.netresearchgate.net The timing of application relative to pathogen inoculation is crucial in determining the level of protective versus curative efficacy observed in these model systems. researchgate.net
Investigations into (Z)-Flumorph Uptake, Translocation, and Distribution in Plants
Research using methods like biological tests and high-performance liquid chromatography (HPLC) has investigated the uptake, translocation, and distribution behavior of flumorph in plants, such as cucumber seedlings. researchgate.net These studies aim to understand how the compound moves within the plant after application.
Mechanisms of Systemic Movement within Plant Vascular Tissues (Xylem and Phloem)
Flumorph has been shown to exhibit systemic movement within plants. researchgate.net Studies indicate that it is readily translocated upwards in the xylem, the vascular tissue responsible for water and solute transport from the roots to the leaves, primarily driven by transpiration. researchgate.netyoutube.com However, flumorph does not appear to translocate significantly in the phloem, the vascular tissue responsible for transporting sugars and other organic molecules throughout the plant. researchgate.netyoutube.com This acropetal movement (upwards towards the plant apex) in the xylem leads to accumulation in the leaves. researchgate.net The uptake and transport of flumorph in cucumber plants appear to be passive processes, not significantly affected by factors such as temperature or metabolic inhibitors like CCCP. researchgate.net
Translaminar Activity and Redistribution Dynamics within Foliage
In addition to xylem movement, flumorph also demonstrates translaminar activity and redistribution within intact plants. researchgate.netoregonstate.edu Translaminar movement refers to the ability of a pesticide to penetrate the leaf surface where it is deposited and move through the leaf tissue to the opposite, unsprayed side, providing protection to both surfaces. oregonstate.edunuturf.com.aueurococoa.com Redistribution dynamics describe how the compound moves from its initial point of deposition on the leaf surface or within the leaf tissue. oregonstate.edu While flumorph shows translaminar activity and redistribution within a single leaf, it has been observed that it does not translocate from one leaf to another in either an acropetal or basipetal direction. researchgate.net This localized movement within foliage contributes to its efficacy against foliar pathogens. researchgate.net
Phenotypic and Physiological Responses of Plants to (Z)-Flumorph Exposure (Non-Disease Related)
However, the provided search results primarily detail the antifungal efficacy and translocation of flumorph in the context of disease control. Specific detailed research findings on non-disease related phenotypic or physiological responses of plants solely to (Z)-flumorph exposure are not extensively covered in the provided snippets. Research on other pesticides or compounds sometimes investigates effects on growth rates, transpiration, photosynthesis, or stress responses in the absence of the target pathogen, utilizing techniques within plant phenomics and physiology. plant-ditech.complant-ditech.comnih.govmdpi.com The absence of detailed information in the search results for this specific compound and topic suggests that this area may be less extensively documented or not present in the provided context.
Fungicide Resistance: Mechanisms, Evolution, and Management Strategies in Research
Molecular and Genetic Basis of (Z)-Flumorph Resistance in Oomycetes
The development of resistance to (Z)-flumorph in oomycetes is a multifaceted process involving genetic mutations and complex adaptive responses at the proteomic and metabolomic levels. nih.gov
Research has identified specific genetic alterations that confer resistance to (Z)-flumorph and other CAA fungicides. A key mechanism involves point mutations in the CesA3 gene, which encodes cellulose (B213188) synthase 3, the target protein for this class of fungicides. nih.gov
In a study on Phytophthora sojae, stepwise exposure to increasing concentrations of flumorph (B1672888) led to the accumulation of mutations in the CesA3 gene, resulting in progressively higher levels of resistance. nih.gov This suggests that low-dose applications could select for low-level resistance, which can then evolve into higher resistance with continued exposure. nih.gov For instance, a novel point mutation, V1109L, in the CesA3 gene was identified in CAA-resistant mutants of Phytophthora melonis. plos.org This specific mutation, resulting from a change from GTG to CTG at codon 1109, was sufficient to confer resistance. plos.org
Beyond target site mutations, changes in gene expression also play a role in the adaptive response of oomycetes to flumorph. Transcriptomic analyses have revealed that oomycetes exhibit significant transcriptional plasticity during their development and in response to fungicides. nih.govplos.org While specific gene expression changes directly linked to (Z)-flumorph resistance are still being fully elucidated, the broader understanding is that oomycetes can modulate gene expression to counteract the effects of fungicides. apsnet.org This can involve the upregulation of genes associated with stress response, detoxification, and cell wall remodeling. nih.govnih.gov
Table 1: Identified Mutations Conferring Resistance to CAA Fungicides
| Pathogen | Fungicide | Gene | Mutation | Resistance Level |
|---|---|---|---|---|
| Phytophthora sojae | Flumorph | CesA3 | Stepwise accumulation of mutations | Increasing resistance |
| Phytophthora melonis | Flumorph, Dimethomorph (B118703), Iprovalicarb | CesA3 | V1109L | Low to moderate |
| Plasmopara viticola | Various CAA fungicides | CesA3 | G143A | High |
Proteomic studies have provided significant insights into the complex cellular adjustments that occur in flumorph-resistant oomycetes. A comparative proteomic analysis of wild-type and flumorph-resistant isolates of Phytophthora capsici identified 181 proteins associated with the adaptive response to the fungicide. nih.govnih.gov These proteins were involved in various biological processes, indicating a multi-pronged adaptive strategy. nih.govnih.gov
Key adaptive mechanisms revealed by proteomics include:
Carbohydrate Metabolism: Resistant strains appear to utilize carbohydrates from the host environment to compensate for the cell wall stress induced by flumorph. nih.govnih.gov
Energy Generation: A shift in energy production pathways was observed in resistant isolates. nih.govnih.gov
Amino Acid Biosynthesis: A decrease in amino acid biosynthesis was noted as part of the adaptive response. nih.govnih.gov
Stress Response and Transport: There was an elevation in the levels of proteins associated with stimulus response and transmembrane transport, suggesting mechanisms to either efflux the fungicide or manage cellular stress. nih.govnih.gov
**Table 2: Proteomic Changes in Flumorph-Resistant *Phytophthora capsici***
| Protein Category | Change in Resistant Strain | Implied Adaptive Response |
|---|---|---|
| Carbohydrate Metabolism | Altered | Compensation for cell wall stress |
| Energy Generation | Shift in pathways | Adaptation of cellular energy supply |
| Amino Acid Biosynthesis | Decreased | Reallocation of metabolic resources |
| Stimulus Response Proteins | Elevated | Enhanced stress management |
| Transmembrane Transport Proteins | Elevated | Potential for fungicide efflux |
Identification of Resistance-Conferring Mutations and Gene Expression Changes
Cross-Resistance Dynamics with Other Carboxylic Acid Amide (CAA) Fungicides and Chemical Classes
Cross-resistance is a significant concern in fungicide resistance management. Studies have consistently shown cross-resistance between (Z)-flumorph and other CAA fungicides, such as dimethomorph and iprovalicarb. plos.orgapsnet.orgnih.gov This indicates a shared mode of action and resistance mechanism, primarily through mutations in the CesA3 gene. nih.govplos.org For instance, mutants of Phytophthora melonis resistant to one CAA fungicide were also resistant to others in the same class. plos.org Similarly, in Pseudoperonospora cubensis, cross-resistance between flumorph and dimethomorph was observed. apsnet.orgnih.gov
However, the degree of cross-resistance can vary. In Phytophthora sojae, different mutant types exhibited varying levels of resistance to other CAA fungicides like dimethomorph, iprovalicarb, and mandipropamid (B155232), suggesting that different mutations in the target protein may have different affinities for various CAA fungicides. nih.govapsnet.org
Importantly, research has not found cross-resistance between (Z)-flumorph and fungicides from other chemical classes with different modes of action. nih.govplos.org Studies on Phytophthora sojae and Phytophthora melonis have shown that flumorph-resistant mutants remain sensitive to fungicides such as zoxamide, chlorothalonil, azoxystrobin, cymoxanil, and metalaxyl. nih.govplos.org This lack of cross-resistance is a critical factor for designing effective resistance management strategies that involve rotating or mixing fungicides with different modes of action.
Fitness Costs Associated with Resistance in Laboratory and Controlled Field Studies
The development of fungicide resistance can sometimes come at a biological cost to the pathogen, affecting its fitness in the absence of the fungicide. In the case of (Z)-flumorph resistance, studies have often observed fitness penalties in resistant mutants.
In Pseudoperonospora cubensis, mutants moderately resistant to flumorph and dimethomorph exhibited lower pathogenicity and sporulation compared to the wild-type isolates. nih.gov Similarly, in Phytophthora melonis, many CAA-resistant mutants had a lower compound fitness index (a combination of mycelial growth, zoospore production, and pathogenicity) than their wild-type counterparts. plos.org This suggests that in the absence of flumorph, the resistant strains may be less competitive than the sensitive population.
However, the stability of resistance and the extent of fitness costs can vary. While some studies report significant fitness penalties, others note that resistance can be stable. plos.orgnih.gov The presence of fitness costs is a positive factor for resistance management, as it implies that the resistant population may decline if the selection pressure from the fungicide is removed.
Research Approaches to Mitigate Resistance Development in Agricultural Systems
Given the potential for resistance development, research has focused on strategies to mitigate this risk and prolong the effective lifespan of (Z)-flumorph. nih.gov
A primary strategy for managing fungicide resistance is the use of fungicide mixtures or alternations with compounds that have different modes of action. The lack of cross-resistance between (Z)-flumorph and other fungicide classes makes this a viable approach. nih.govplos.org By using a combination of fungicides, the selection pressure for resistance to any single compound is reduced. If a pathogen develops resistance to one fungicide in the mixture, it is likely to be controlled by the other.
While specific studies detailing the long-term efficacy of particular (Z)-flumorph mixtures in the field are part of ongoing research, the principle is well-established in fungicide resistance management. apsnet.org The selection of appropriate mixing partners is crucial and should be based on their efficacy against the target pathogen and their distinct mode of action. The use of botanical agrochemicals is also being explored as a potential component of integrated pest management strategies to combat oomycete pathogens. frontiersin.org
Strategies for Resistance Monitoring and Early Detection in Pathogen Populations
The emergence and spread of fungicide resistance represent a significant threat to effective disease management in agriculture. For Carboxylic Acid Amide (CAA) fungicides like (Z)-flumorph, proactive monitoring and early detection of resistant pathogen populations are crucial for preserving its efficacy. The development of resistance is an evolutionary process; therefore, tracking the frequency and distribution of resistant variants within a pathogen population is essential for implementing timely and effective resistance management strategies. nih.govapsnet.org A variety of methods, ranging from traditional bioassays to advanced molecular and proteomic techniques, are employed to monitor for (Z)-flumorph resistance.
Bioassays for Phenotypic Resistance
Bioassays are foundational tools for assessing the sensitivity of a pathogen population to a fungicide. These in vitro tests measure the pathogen's growth in the presence of varying concentrations of the fungicide to determine the effective concentration that inhibits 50% of growth (EC50). A significant increase in the EC50 value compared to a known sensitive baseline indicates a shift towards resistance.
Mycelial Growth Inhibition Assays: This is a standard method where isolates of the pathogen, such as Phytophthora spp., are cultured on a medium amended with (Z)-flumorph. plos.orgnih.gov By establishing baseline sensitivity from a diverse collection of field isolates, researchers can detect reduced sensitivity in new isolates. nih.gov For example, baseline sensitivity studies for Phytophthora melonis determined a mean EC50 value of 0.986 µg/ml for flumorph, providing a benchmark for future monitoring. nih.gov
Leaf Disc and Whole Plant Assays: To better simulate field conditions, assays on detached leaves or whole plants can be used. These tests assess the fungicide's ability to control the pathogen on host tissue and can help confirm if a loss of field performance is due to resistance. plos.orgslideshare.net
While reliable, these phenotypic methods can be time-consuming, which may delay the implementation of resistance management tactics. bri.co.nz
Molecular Diagnostics for Genotypic Analysis
The primary mechanism of resistance to CAA fungicides, including (Z)-flumorph, involves point mutations in the cellulose synthase 3 gene (CesA3). nih.gov This knowledge allows for the development of rapid and sensitive molecular diagnostics to detect resistance-conferring alleles, often before they lead to widespread control failures. apsnet.orgbri.co.nz
PCR-Based Techniques: Various polymerase chain reaction (PCR) methods are used for the high-throughput screening of pathogen populations. apsnet.org
Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify the mutated allele, allowing for the rapid detection of resistant individuals. An AS-PCR method was successfully developed to detect a valine-to-leucine mutation (V1109L) in the CesA3 gene of P. melonis and a glutamine-to-lysine mutation (Q1077K) in P. capsici, which confers resistance to CAA fungicides. plos.orgnih.gov
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique can be used when a mutation creates or abolishes a restriction enzyme recognition site. It has been developed for detecting CAA-resistant isolates in Plasmopara viticola populations. nih.gov
These molecular tools offer a significant advantage in speed and specificity over traditional bioassays, facilitating early warning of resistance development. apsnet.orgnih.gov
Table 1: Key Mutations in the CesA3 Gene Conferring Resistance to (Z)-flumorph and Related CAA Fungicides
| Pathogen Species | Mutation | Codon Change | Detection Method | Reference |
|---|---|---|---|---|
| Phytophthora sojae | I1027V + G1020A | Isoleucine to Valine + Glycine to Alanine | Sequencing | apsnet.org |
| Phytophthora sojae | I1027V + G1020S | Isoleucine to Valine + Glycine to Serine | Sequencing | apsnet.org |
| Phytophthora sojae | I1027V + Q992H | Isoleucine to Valine + Glutamine to Histidine | Sequencing | apsnet.org |
| Phytophthora capsici | Q1077K | Glutamine to Lysine | Allele-Specific PCR | plos.org |
| Phytophthora melonis | V1109L | Valine to Leucine | Allele-Specific PCR | nih.gov |
| Plasmopara viticola | G1105S | Glycine to Serine | PCR-RFLP | nih.gov |
Proteomic Approaches for Early Detection
Recent advancements in proteomics offer a powerful approach for understanding the complex adaptive responses of pathogens to fungicide stress. This can provide insights for the early monitoring of resistance, even before specific genetic mutations become widespread. nih.govnih.gov
One such technique is isobaric tags for relative and absolute quantitation (iTRAQ) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies using iTRAQ have compared the proteomes of (Z)-flumorph-sensitive and resistant isolates of Phytophthora capsici. nih.govnih.gov
Key findings from these proteomic analyses revealed that in response to (Z)-flumorph, resistant isolates exhibit complex changes, including:
Alterations in carbohydrate metabolism to compensate for cell wall stress. nih.govbiocrick.com
A shift in energy generation pathways. nih.govbiocrick.com
Changes in amino acid biosynthesis. nih.govbiocrick.com
Increased levels of proteins associated with stimulus response and transmembrane transport. nih.govbiocrick.com
A study identified 181 proteins associated with the adaptive response to (Z)-flumorph in P. capsici. nih.govnih.gov This information provides a basis for identifying potential protein biomarkers for the early detection of resistance in field populations, offering a complementary strategy to genetic monitoring. nih.govbiocrick.com
Table 2: Comparison of (Z)-flumorph Resistance Monitoring Strategies
| Strategy | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Bioassays | Measures phenotypic response (e.g., mycelial growth) to the fungicide. | Directly measures loss of control; establishes baseline sensitivity. | Time-consuming; may not provide early warning. | nih.govbri.co.nz |
| Molecular Diagnostics (PCR) | Detects specific gene mutations known to confer resistance. | Rapid, highly specific, and sensitive; provides early warning. | Only detects known mutations; new mechanisms may be missed. | apsnet.orgplos.orgnih.gov |
| Proteomics (iTRAQ) | Quantifies changes in protein expression in response to fungicide stress. | Identifies complex adaptive responses; potential for novel biomarker discovery; provides very early detection. | Technically complex; requires sophisticated equipment and bioinformatics analysis. | nih.govnih.govbiocrick.com |
Structure Activity Relationship Sar Studies and Rational Design of Agrochemicals
Elucidation of Key Structural Motifs and Pharmacophoric Features for Fungicidal Activity
The fungicidal activity of (Z)-flumorph is intrinsically linked to its specific chemical architecture. As a cinnamic acid amide, key structural motifs include the cinnamic acid backbone and the morpholine (B109124) ring . Research into CAA fungicides, including (Z)-flumorph, has highlighted the importance of specific structural fragments for their activity against oomycetes nih.gov. Analysis of commercialized CAA fungicides suggests common structural features such as an amide bond, a para-substituted phenyl group, and a 3,4-dialkyloxy substituted phenyl group nih.gov.
Pharmacophore models, which represent the essential features of a molecule that are required for its biological activity, have been developed for CAA fungicides based on the structures of active compounds like dimethomorph (B118703), iprovalicarb, and mandipropamid (B155232) nih.gov. These models help visualize the spatial arrangement of chemical features crucial for binding to the biological target. The rigid skeleton of cinnamic acid amides like (Z)-flumorph, compared to the more flexible structures of other CAA subclasses, suggests that their active fragments may bind to similar pocket sites nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical models to correlate the biological activity of compounds with their physicochemical properties or molecular descriptors nih.govecetoc.org. QSAR studies can be applied to predict the fungicidal activity of new or modified (Z)-flumorph analogs before their synthesis and testing, thereby streamlining the discovery process.
While specific detailed QSAR models solely focused on (Z)-flumorph were not extensively detailed in the search results, the principles of QSAR are broadly applied in agrochemical research to optimize fungicidal efficacy nih.govplos.org. By analyzing a series of compounds structurally related to (Z)-flumorph and their corresponding fungicidal activities (e.g., EC50 values), QSAR models can identify which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) significantly influence activity researchgate.netnih.gov. These models can then be used to predict the activity of novel compounds based on their calculated descriptors.
Molecular Docking and Dynamics Simulations in Understanding Ligand-Target Binding
Molecular docking and dynamics simulations are computational techniques used to predict the preferred binding orientation (docking) and study the dynamic interactions (dynamics) between a small molecule ligand, such as (Z)-flumorph, and its biological target protein researchgate.netmdpi.com. These methods provide insights into the molecular basis of fungicidal activity and can help elucidate the precise binding site and interactions.
Although the definitive target of (Z)-flumorph has been linked to the disruption of F-actin organization and interference with cell wall deposition and mitochondrial respiration, detailed molecular docking and dynamics studies specifically with (Z)-flumorph were not prominently featured in the search results. However, related studies on other fungicides targeting similar pathways, such as inhibitors of the cytochrome bc1 complex or cellulose (B213188) synthase, demonstrate the application of these techniques in understanding ligand-target interactions plos.orgsemanticscholar.org. For instance, molecular docking has been used to suggest binding sites for fungicides in the vicinity of the quinol oxidation site in cytochrome b plos.orgsemanticscholar.org. Applying these techniques to (Z)-flumorph could provide a deeper understanding of its interaction with F-actin or other relevant cellular components in oomycetes.
Design and Synthesis of Novel Scaffolds Inspired by (Z)-Flumorph's Chemical Architecture
The chemical structure of (Z)-flumorph and its demonstrated efficacy against oomycetes have inspired the design and synthesis of novel fungicidal scaffolds nih.govresearchgate.net. Researchers utilize the key structural motifs and SAR information gleaned from studies on (Z)-flumorph and other CAA fungicides to develop new compounds with potentially improved activity, spectrum, or resistance profiles.
This involves modifying the existing structure of (Z)-flumorph or using its core features as a starting point for designing entirely new molecular frameworks. Examples in agrochemical research include the design and synthesis of novel derivatives based on known active scaffolds, such as indole-modified cinnamamide (B152044) derivatives or N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown promising fungicidal activities against oomycetes, in some cases exceeding the efficacy of existing fungicides like flumorph (B1672888) nih.govresearchgate.net. These efforts often involve rational design based on SAR, followed by synthetic routes to produce the target compounds, and subsequent biological evaluation to assess their fungicidal potential. researchgate.netnih.gov
Advanced Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques for Quantitative Analysis in Complex Matrices (e.g., HPLC, LC-MS/MS, GC-MS)
Chromatographic methods, often coupled with mass spectrometry, are widely employed for the quantitative analysis of flumorph (B1672888), including its (Z)-isomer, in various complex matrices such as vegetables, fruits, soil, and water. nih.govresearchgate.netresearchgate.netnih.govnih.govchrom-china.com High-performance liquid chromatography (HPLC) with UV detection has been used for the separation and quantification of both flumorph isomers. nih.govebi.ac.uk For enhanced sensitivity and selectivity, particularly in trace analysis, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are utilized. nih.govresearchgate.netnih.govnih.govchrom-china.comebi.ac.ukbiocrick.com LC-MS/MS is particularly suitable for the analysis of polar and thermally labile compounds like flumorph. wikipedia.org GC-MS has also been established for determining flumorph residues in vegetables, often coupled with sample preparation methods like QuEChERS. nih.govchrom-china.combiocrick.com
Sample Preparation and Extraction Protocols for Research Samples
Effective sample preparation and extraction are critical steps before chromatographic analysis to isolate (Z)-flumorph from complex matrices and remove interfering substances. Various protocols have been developed depending on the sample type. For the determination of flumorph residues in vegetables, soil, and natural water, solid-phase extraction (SPE) using primary secondary amine or octadecylsilyl (C18) cartridges has been successfully employed. nih.govebi.ac.uk Another approach for vegetable and fruit samples involves extraction with ethyl acetate (B1210297) followed by purification and concentration using Oasis HLB cartridges for LC-MS/MS analysis. researchgate.netnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often with modifications, has also been adapted for the extraction of flumorph from vegetables prior to GC-MS analysis. nih.govchrom-china.combiocrick.com This method typically involves extraction with acetonitrile, followed by salting-out and purification steps. nih.govchrom-china.combiocrick.com For soil samples, extraction with a mixture of hexane/ethyl acetate followed by Florisil-SPE cleanup has been reported for HPLC-UV analysis. researchgate.net
Development of High-Sensitivity Detection Methods for Trace Analysis
Achieving high sensitivity is crucial for the trace analysis of (Z)-flumorph in environmental and food samples to meet regulatory requirements and understand its fate at low concentrations. LC-MS/MS is a powerful technique for high-sensitivity and selective detection due to its ability to perform multiple reaction monitoring (MRM). researchgate.netnih.govresearchgate.net This allows for the specific detection and quantification of the target analyte even in complex matrices. Studies using LC-MS/MS for flumorph residue analysis in vegetables and fruits have reported limits of quantification (LOQ) as low as 0.05 μg/kg. researchgate.netnih.gov GC-MS in selected-ion monitoring (SIM) mode also offers sensitivity for flumorph detection, with reported limits of detection (LOD) in vegetables ranging from 0.67 to 2.42 μg/kg. nih.govchrom-china.com The development of these methods focuses on optimizing chromatographic separation and mass spectrometric parameters, such as ionization mode (e.g., positive ionization mode for LC-MS/MS) and specific ion transitions, to maximize the signal-to-noise ratio and minimize matrix effects. researchgate.netnih.govnih.govchrom-china.com
Spectrometric Methods for Metabolite Identification and Degradation Product Characterization
Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is indispensable for the identification and characterization of flumorph metabolites and degradation products. nih.govresearchgate.netresearchgate.net HPLC-mass spectrometry (HPLC-MS) has been used to confirm flumorph residues and tentatively identify photoproducts. nih.govresearchgate.net For a more definitive structural elucidation of degradation products, high-resolution mass spectrometry techniques like ultra-high-performance liquid chromatography coupled with Orbitrap high-resolution mass spectrometry (UPLC-HRMS) can be employed, although specific studies on (Z)-flumorph metabolites using this exact technique were not extensively detailed in the search results, similar methodologies are applied to other pesticides. researchgate.netresearchgate.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide crucial information about the structure of the parent compound and its transformation products. researchgate.netnih.govresearchgate.netrrpharmacology.ruacs.org Studies on the photodegradation of flumorph in water have used HPLC-MS to detect and tentatively identify a major photoproduct based on spectral information. researchgate.net Two-dimensional NMR spectroscopy has also been used in studies involving flumorph, specifically in investigating its inclusion complexes, which can provide detailed structural information. jcsp.org.pk
Bioanalytical Assays for Detection and Activity Assessment in Research
Bioanalytical assays can provide complementary information to chemical analysis by assessing the biological activity of (Z)-flumorph and its effects on target organisms. While the search results did not provide detailed protocols for specific bioanalytical assays solely focused on the detection or quantification of (Z)-flumorph itself in a matrix (like ELISA or receptor-binding assays), they highlight the use of biological assays to assess its activity and effects. For instance, preliminary bioassays have been conducted to testify that inclusion complexes of flumorph improved fungicidal activity. jcsp.org.pk Furthermore, research into the mechanism of action of flumorph, which is reported to disrupt microfilament organization in oomycetes, involves analyzing alterations in hyphal morphology and F-actin organization in target pathogens like Phytophthora melonis and Phytophthora infestans. medkoo.comapsnet.org These studies, while not directly quantifying the compound, are a form of bioanalytical research assessing the compound's biological impact. The development of transgenic strains of Phytophthora infestans expressing fluorescent proteins to monitor actin cytoskeleton dynamics in vivo is an example of a bioanalytical approach used to understand the effects of oomicides like flumorph. apsnet.org General bioanalytical methods are also used in research to support drug development and assess the stability and metabolism of compounds. worldwide.commedpharm.com
Environmental Fate, Degradation Pathways, and Ecological Impact Research
Degradation Kinetics and Half-Life Studies in Soil and Aquatic Environments
Studies on the environmental fate of flumorph (B1672888), which includes the (Z) isomer, have investigated its degradation in soils, aqueous buffer solutions, and natural waters under laboratory-controlled conditions. ebi.ac.uknih.govresearchgate.netresearchgate.net The degradation of flumorph in three different Chinese soil samples followed first-order kinetics. ebi.ac.uknih.govresearchgate.netresearchgate.netepa.gov The half-lives in these soil samples were all reported to be longer than 100 days at 25 °C, indicating moderate persistence in soil according to Chinese standards for pesticide residue in soil. ebi.ac.uknih.govresearchgate.netresearchgate.netepa.gov The degradation rates varied among the soil types, with the highest rate observed in Heilongjiang soil (half-life of 99.02 days), followed by Jiangxi soil (106.64 days), and Henan soil (157.53 days). epa.gov The degradation of flumorph was found to be faster in unsterilized soils compared to sterilized soils, suggesting that microorganisms may play an important role in its degradation in soil. epa.gov
In contrast to soil, no significant degradation of flumorph was observed in aqueous buffer solutions across different pH values or in natural waters with varying physical and chemical properties. ebi.ac.uknih.govresearchgate.netresearchgate.net This indicates that hydrolysis is not a significant degradation pathway for flumorph in water. researchgate.netresearchgate.net
Table 1: Flumorph Half-Lives in Different Environmental Compartments
| Environmental Compartment | Conditions | Half-Life (t₁/₂) | Reference |
| Soil (Heilongjiang) | 25 °C | 99.02 days | epa.gov |
| Soil (Jiangxi) | 25 °C | 106.64 days | epa.gov |
| Soil (Henan) | 25 °C | 157.53 days | epa.gov |
| Aqueous Buffer Solutions | Various pH values | No significant degradation | ebi.ac.uknih.govresearchgate.netresearchgate.net |
| Natural Waters | Various properties | No significant degradation | ebi.ac.uknih.govresearchgate.netresearchgate.net |
| Aqueous Solutions (UV) | Laboratory conditions | 36.5-64.2 minutes | nih.govresearchgate.netresearchgate.net |
| Aqueous Solutions (Sunlight) | Laboratory conditions | 36.3-73.1 days | nih.govresearchgate.netresearchgate.net |
Photodegradation Mechanisms and Identification of Photoproducts in Water Systems
Photodecomposition is an important dissipation pathway for flumorph in natural water systems. ebi.ac.uknih.govresearchgate.netresearchgate.net The rate of photodecomposition in aqueous solutions and natural water follows first-order kinetics under both UV radiation and natural sunlight. ebi.ac.uknih.govresearchgate.netresearchgate.net Degradation rates are faster under UV light compared to natural sunlight. ebi.ac.uknih.govresearchgate.netresearchgate.net Under UV radiation, the half-life of flumorph in aqueous solutions ranged from 36.5 to 64.2 minutes, while under natural sunlight, it ranged from 36.3 to 73.1 days. ebi.ac.uknih.govresearchgate.netresearchgate.net
During photodegradation, the (Z) isomer of flumorph can convert to the (E) isomer. ebi.ac.uknih.govresearchgate.netresearchgate.net One major photoproduct has been detected under UV light and tentatively identified using HPLC-MS as (E or Z)-3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-acrylamide. ebi.ac.uknih.govresearchgate.netresearchgate.net The presence of photosensitizers like H₂O₂ and riboflavin (B1680620) can enhance the photolysis of flumorph in natural sunlight. ebi.ac.uknih.govresearchgate.netresearchgate.net
Metabolite Profiling and Pathways of Biotransformation in Environmental Samples
While studies have investigated the degradation of flumorph in soil and water, detailed metabolite profiling and pathways of biotransformation in environmental samples, beyond the tentatively identified photoproduct, are not extensively documented in the provided search results. Research on pesticide biotransformation in environmental matrices often involves identifying metabolites formed by microbial activity or other environmental processes using techniques like HPLC-MS. mdpi.comnih.govuzh.ch Biotransformation can lead to structural modifications of xenobiotic compounds, potentially altering their environmental behavior and toxicity. mdpi.comfrontiersin.org However, specific pathways and metabolites of flumorph in soil or aquatic environments through biotransformation were not detailed in the search results.
Impact on Non-Target Soil Organisms and Microbial Communities (e.g., Earthworms, Soil Biota)
Flumorph is an oomycete fungicide used extensively in agriculture, but its effects on non-target soil organisms are a subject of research. ebi.ac.ukresearchgate.net Studies have investigated the biochemical responses induced by flumorph in earthworms (Eisenia fetida), a common non-target soil organism used in environmental risk assessment and soil toxicology studies. researchgate.netnih.gov
Exposure to flumorph induced oxidative stress and DNA damage in earthworms. researchgate.net Biochemical responses observed included changes in the activity of antioxidative enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione-S-transferase (GST), as well as increased levels of malondialdehyde (MDA). researchgate.net CAT concentrations were stimulated at lower flumorph concentrations (5.0 mg kg⁻¹) but inhibited at higher concentrations (10 and 20 mg kg⁻¹) over a 28-day period. researchgate.net SOD activities were generally inhibited, with some exceptions at specific concentrations and time points. researchgate.net GST activities were stimulated initially but decreased over time. researchgate.net MDA activities significantly increased at concentrations of 5, 10, and 20 mg kg⁻¹ after 14 days. researchgate.net Dose-dependent DNA damage was also observed in earthworms exposed to flumorph using the comet assay. researchgate.net These findings suggest that the toxicity of flumorph to earthworms may be linked to the induction of oxidative stress and DNA damage. researchgate.net
Modeling and Prediction of Environmental Persistence and Mobility in Agricultural Ecosystems
Modeling is a valuable tool for predicting the environmental persistence and mobility of pesticides in agricultural ecosystems. sapub.orgmdpi.com Key pesticide properties influencing persistence and mobility include half-life, soil sorption coefficient (Koc), water solubility, and vapor pressure. oregonstate.edu Environmental factors such as soil properties (organic matter, texture, pH), climate (temperature, rainfall, soil moisture), and agricultural practices also play significant roles. mdpi.comoregonstate.edu
Pesticide persistence is influenced by degradation processes like photodegradation, chemical degradation, and microbial degradation. oregonstate.edueuropa.eu Mobility is affected by processes such as sorption to soil particles, water solubility, volatilization, runoff, and leaching. oregonstate.edu Pesticides that sorb weakly to soil and have high water solubility are more prone to leaching through the soil profile, potentially contaminating groundwater. sapub.orgoregonstate.edu
While the degradation kinetics and half-lives of flumorph in soil and its photodegradation in water have been studied, comprehensive modeling and prediction of its long-term environmental persistence and mobility in various agricultural ecosystems were not detailed in the provided search results. Environmental fate models are used in regulatory processes to estimate the formation and transport of pesticides and their transformation products. frontiersin.org These models consider factors like degradation rates and sorption, but their accuracy can be affected by the complexity of transformation schemes and the influence of environmental conditions. mdpi.comfrontiersin.org Further modeling studies specifically focused on (Z)-flumorph could provide a more comprehensive understanding of its predicted behavior in diverse agricultural settings.
Future Research Directions and Unaddressed Scientific Challenges
Exploration of Novel Molecular Targets and Mode of Action Elucidation
While it is known that (Z)-flumorph disrupts the polar deposition of cell wall materials and the organization of F-actin in oomycetes like Phytophthora melonis, the precise primary molecular target remains an area of active investigation. medkoo.comebi.ac.ukchemsrc.com Early research suggested that the actin cytoskeleton was the primary target. biocrick.comresearchgate.net However, some studies have indicated that under certain conditions, direct interference with the actin cytoskeleton was not observed, suggesting a more complex mechanism of action that may involve interference with cell wall synthesis. apsnet.org
Future research will likely focus on identifying the specific proteins or cellular pathways that (Z)-flumorph directly interacts with to induce its fungicidal effects. Techniques such as affinity chromatography and cellular imaging can aid in pinpointing these molecular targets. biorxiv.org Elucidating the exact mode of action is crucial for understanding the basis of its selectivity and for predicting and mitigating potential resistance mechanisms. cabidigitallibrary.org
Development of Next-Generation (Z)-Flumorph Analogs with Enhanced Efficacy or Reduced Resistance Potential
The development of new fungicidal compounds is an ongoing necessity in agriculture. researchgate.net Building upon the (Z)-flumorph scaffold, researchers are exploring the synthesis of novel analogs with improved characteristics. The goal is to create molecules with enhanced fungicidal activity, a broader spectrum of control, or a reduced likelihood of inducing resistance. nih.govmdpi.com
One strategy involves modifying the morpholine (B109124) ring or replacing one of the aryl groups with other chemical moieties to enhance binding affinity to the target site. mdpi.com For instance, the development of pyrimorph (B610360), an analog of dimethomorph (B118703) and flumorph (B1672888), involved incorporating a pyrimidine (B1678525) ring, which was shown to enhance its binding to cellulose (B213188) synthase (CesA3). Studies have also investigated indole-modified cinnamamide (B152044) derivatives, which have shown promising activity against certain pathogens where flumorph was less effective. researchgate.net The continuous development of such analogs is a key strategy to stay ahead of evolving pathogen populations.
Integration of Omics Technologies for Comprehensive Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for a comprehensive understanding of how (Z)-flumorph affects target organisms. mdpi.comibm.com These technologies allow for a systems-level view of the cellular response to the fungicide, moving beyond a single target to a network of interactions.
Genomics: Can be used to identify genes associated with resistance. For example, whole-genome sequencing of resistant mutants can pinpoint specific mutations, such as those in the cellulose synthase gene (CesA3), that confer resistance. nih.gov
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing how gene expression changes in response to (Z)-flumorph. researchgate.netnih.govnih.govmdpi.com It can help identify upregulated or downregulated pathways involved in the stress response and detoxification. frontiersin.org
Proteomics: The large-scale study of proteins can identify changes in protein levels in response to the fungicide. Isobaric tags for relative and absolute quantitation (iTRAQ)-based proteomics has been used to compare protein profiles between sensitive and resistant strains of Phytophthora capsici, identifying proteins associated with adaptive responses. biocrick.com
Metabolomics: This technology analyzes the complete set of small-molecule metabolites within an organism. It can reveal how metabolic pathways are altered by (Z)-flumorph, providing insights into its physiological impact. researchgate.netnih.gov
By integrating these omics approaches, researchers can build a more complete picture of the molecular and cellular events that occur when a pathogen is exposed to (Z)-flumorph, aiding in the development of more effective and sustainable disease control strategies. biorxiv.org
Refinement of Resistance Management Strategies Through Advanced Research
The development of resistance is a significant threat to the long-term efficacy of any fungicide. biocrick.comwur.nl While the resistance risk for flumorph is considered moderate, proactive resistance management is essential. ebi.ac.uk Advanced research plays a crucial role in developing and refining these strategies.
Studies have shown that resistance to CAA fungicides like flumorph can arise through the stepwise accumulation of mutations in the target gene, CesA3. nih.gov Understanding the genetic basis of resistance allows for the development of molecular tools to monitor for the emergence and spread of resistant strains in the field. researchgate.net
Future research will focus on:
Monitoring Programs: Implementing widespread monitoring of pathogen populations for resistance alleles.
Fitness of Resistant Strains: Investigating the biological fitness of resistant mutants, as some may have reduced pathogenicity or sporulation, which could slow the spread of resistance. ebi.ac.ukfrac.info
Fungicide Rotation and Mixtures: Developing optimal strategies for rotating or mixing (Z)-flumorph with fungicides that have different modes of action to reduce selection pressure. nzpps.orgirac-online.org
Investigation of (Z)-Flumorph's Role in Integrated Crop Protection Systems
Modern agriculture is increasingly moving towards Integrated Pest Management (IPM) and Integrated Crop Protection (ICP) systems, which combine multiple strategies for sustainable pest control. au.dk Future research will explore how to best incorporate (Z)-flumorph into these complex systems.
This includes investigating its compatibility and potential synergies with:
Biological Control Agents: Understanding its effects on beneficial microorganisms.
Resistant Crop Varieties: Assessing its efficacy when used on crops that have some level of inherent resistance to oomycete diseases. mdpi.com
Cultural Practices: Determining how farming practices can be modified to enhance the effectiveness of (Z)-flumorph and reduce reliance on chemical inputs.
By taking a holistic approach, the long-term utility of (Z)-flumorph can be maximized while minimizing its environmental impact.
Q & A
Q. What molecular markers are being developed to monitor (Z)-flumorph resistance in field populations?
- Answer : Allele-specific PCR assays target mutations in PcCesA3 (cellulose synthase) associated with reduced sensitivity. Field isolates with EC₅₀ >10 mg/L undergo whole-genome sequencing to identify novel SNPs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
